L-Aminobuttersäure-2,3,3-d3-Säure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

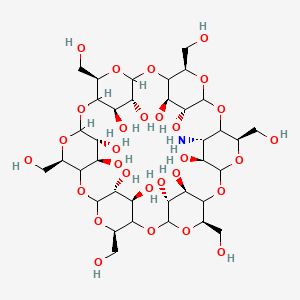

L-Aminobutyric-2,3,3-d3 Acid is a deuterium-labeled analogue of L-Aminobutyric Acid. This compound is often used in scientific research due to its unique properties, which include the presence of deuterium atoms. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can provide valuable insights into various biochemical processes.

Wissenschaftliche Forschungsanwendungen

L-Aminobutyric-2,3,3-d3 Acid has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

L-Aminobutyric-2,3,3-d3 Acid, also known as γ-Aminobutyric acid (GABA), is primarily targeted at GABA receptors . These receptors are the most prominent inhibitory neurotransmitter receptors in the central nervous system (CNS) . They play a significant role in coordinating brain activity and are critical in neurodevelopmental disorders .

Mode of Action

The compound interacts with its targets, the GABA receptors, in a unique way. It has substantially different modes of action towards different categories of pathogens and pests . For instance, it can harm insects due to its inhibitory effect on neuronal transmission . Moreover, its capacity to modulate the hypersensitive response in attacked host cells has proven to be crucial for host defenses in several pathosystems .

Biochemical Pathways

L-Aminobutyric-2,3,3-d3 Acid plays important roles in connecting carbon and nitrogen metabolic fluxes through the GABA shunt . Activation of GABA metabolism is known to occur in plant tissues following biotic stresses . It can shape plant immune responses against pathogens by modulating reactive oxygen species balance in invaded plant tissues .

Result of Action

The molecular and cellular effects of L-Aminobutyric-2,3,3-d3 Acid’s action are diverse. It has an inhibitory effect on neuronal transmission, which can harm insects . It also has the ability to modulate the hypersensitive response in attacked host cells, which is crucial for host defenses in several pathosystems .

Action Environment

The catalytic capacities of cells producing L-Aminobutyric-2,3,3-d3 Acid are directly related to the fermentation process . The effects of initial glycerol concentration in the medium and rotating speed on cell catalytic capacity were investigated . The study found that fermentation cells showed the best catalytic activity when the initial glycerol concentration was 12 g/L and the rotating speed was 250 rpm .

Biochemische Analyse

Biochemical Properties

L-Aminobutyric-2,3,3-d3 Acid plays a significant role in biochemical reactions. It can be produced by transaminase or dehydrogenase from α-ketobutyric acid, which can be synthesized enzymatically from the bulk amino acid, L-threonine . The nature of these interactions involves the redirection of carbon flux from 2-ketobutyrate (2-KB) to L-Aminobutyric-2,3,3-d3 Acid .

Cellular Effects

It is known that its production influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of L-Aminobutyric-2,3,3-d3 Acid at the molecular level is complex. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

L-Aminobutyric-2,3,3-d3 Acid is involved in several metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

L-Aminobutyric-2,3,3-d3 Acid can be synthesized through several methodsThis can be achieved through the use of deuterated reagents or by performing the synthesis in a deuterated solvent .

Industrial Production Methods

Industrial production of L-Aminobutyric-2,3,3-d3 Acid typically involves large-scale chemical synthesis. The process may include steps such as the ammonolysis of α-halogen acids, reduction reactions, and ammoniation hydrolysis reactions . These methods are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

L-Aminobutyric-2,3,3-d3 Acid undergoes various chemical reactions, including:

Oxidation: This reaction can be used to convert L-Aminobutyric-2,3,3-d3 Acid into other compounds by introducing oxygen atoms.

Reduction: Reduction reactions can be employed to modify the functional groups present in the molecule.

Substitution: This type of reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Vergleich Mit ähnlichen Verbindungen

L-Aminobutyric-2,3,3-d3 Acid is unique due to the presence of deuterium atoms, which distinguishes it from other similar compounds. Some related compounds include:

L-Aminobutyric Acid: The non-deuterated analogue, commonly used in similar applications.

L-2-Aminobutyric Acid-d3 Ester HCl: Another deuterium-labeled compound with similar properties.

Eigenschaften

CAS-Nummer |

81339-59-5 |

|---|---|

Molekularformel |

C₄H₆D₃NO₂ |

Molekulargewicht |

106.14 |

Synonyme |

(S)-2-Aminobutanoic-2,3,3-d3 Acid; (S)-(+)-α-2-Aminobutyric-2,3,3-d3 Acid; H-2-ABU-OH-2,3,3-d3; L-α-2-Aminobutyric-2,3,3-d3 Acid; L-Butyrine-2,3,3-d3; L-Ethylglycine-2,3,3-d3; LH-L-ABU-OH-2,3,3-d3; NSC 97060-2,3,3-d3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,4R,6S,14S,16S)-2,16-dimethyl-14-pyrrolidin-1-yl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one](/img/structure/B1142460.png)

![4-[(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one hydrate](/img/structure/B1142467.png)